molecular formula C23H18BrNO4 B3261010 2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 337953-81-8

2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Cat. No.: B3261010
CAS No.: 337953-81-8
M. Wt: 452.3 g/mol
InChI Key: YZEMVMPFMBPCHY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a synthetic compound featuring a brominated aromatic ring, an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino group, and an acetic acid moiety. This structure renders it valuable in peptide synthesis and organic chemistry, particularly as a building block for introducing bromophenyl motifs into larger molecules. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings . The Fmoc group provides temporary amine protection, which is cleavable under mild basic conditions, making the compound compatible with solid-phase peptide synthesis (SPPS) protocols . Its molecular weight is 387.44 g/mol (C24H21BrNO4), with a typical purity of ≥95% in commercial supplies .

Properties

IUPAC Name

2-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMVMPFMBPCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156475
Record name 4-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid
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Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337953-81-8
Record name 4-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337953-81-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Biological Activity

2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid, also known by its IUPAC name, is a compound with significant potential in pharmacological applications. The compound's structure comprises a bromophenyl group and a fluorenylmethoxycarbonyl moiety, which are believed to contribute to its biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is C23H18BrNO4, with a molecular weight of 452.3 g/mol. Its structural characteristics can be summarized as follows:

PropertyDetails
Chemical Formula C23H18BrNO4
Molecular Weight 452.3 g/mol
MDL No. MFCD04115516
PubChem CID 24729690
Appearance Powder

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. The presence of the fluorenylmethoxycarbonyl group suggests that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Anti-Cancer Activity

One study demonstrated that the compound inhibits the activity of Src family kinases, which are implicated in cancer progression. By blocking these kinases, the compound may reduce tumor growth and metastasis (source: ).

Anti-Inflammatory Effects

In vitro assays have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases (source: ).

Case Studies

  • Inhibition of Src Kinases : A study focused on the inhibition of UNC119-Src interactions highlighted the potential of this compound as a therapeutic agent in cancer treatment. The compound was shown to significantly reduce Src autophosphorylation, indicating its efficacy as an inhibitor (source: ).
  • Cytotoxicity Screening : In another research project, the compound was screened for cytotoxic effects against various cancer cell lines. Results indicated that while it exhibited some cytotoxicity, it was not directly toxic to normal cells at lower concentrations (source: ).
  • Inflammatory Response Modulation : A dissertation documented the effects of similar compounds on Type III Secretion Systems (T3SS) in bacteria, revealing that related structures could inhibit pathogenicity without affecting host cell viability (source: ).

Research Findings

The biological activity of this compound has been supported by diverse research findings:

Study FocusFindingsReference
Src Kinase InhibitionSignificant reduction in Src autophosphorylation
Cytotoxicity AssessmentNon-toxic to normal cells at low concentrations
Inflammatory ResponseModulation of pro-inflammatory cytokines

Comparison with Similar Compounds

Key Findings :

  • Positional Isomerism : The 4-bromophenyl derivative exhibits higher symmetry and steric accessibility compared to the 3-bromo analog, favoring regioselective reactions .
  • Substituent Effects : N-methylation (as in the 3-bromo analog) reduces hydrogen-bonding capacity, increasing lipid solubility (logP: 4.1 vs. 3.5 for the unmethylated compound) .

Analogs with Non-Halogenated Aromatic Groups

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Applications
Fmoc-(2-aminophenyl)acetic acid 2-NH2 C23H19NO4 373.41 1185303-23-4 95% Fluorescent probe synthesis
(S)-2-Fmoc-amino-2-(4-methoxyphenyl)acetic acid 4-OCH3 C24H21NO5 403.43 1260596-73-3 95% Chiral resolution agents
4-{Fmoc-aminomethyl}phenylacetic acid 4-CH2NHFmoc C24H21NO4 403.43 173690-53-4 97% Linker molecules in combinatorial chemistry

Key Findings :

  • Electronic Effects : Methoxy groups (electron-donating) enhance stability under acidic conditions compared to bromine (electron-withdrawing) .
  • Amino Group Positioning: Ortho-substituted amino derivatives (e.g., 2-aminophenyl) exhibit intramolecular hydrogen bonding, reducing solubility in polar solvents .

Physicochemical and Functional Comparisons

Property 2-(4-Bromophenyl)-Fmoc 2-(4-Methoxyphenyl)-Fmoc Fmoc-(2-aminophenyl)acetic acid
logP 3.5 2.8 3.1
Solubility (DMSO) 15 mg/mL 25 mg/mL 10 mg/mL
Melting Point 180–182°C 165–168°C 192–195°C
Reactivity Bromine enables cross-coupling Methoxy directs electrophilic substitution Amino group supports diazotization

Notes:

  • The bromophenyl derivative’s higher logP (3.5) reflects increased lipophilicity, advantageous for membrane permeability in drug design .
  • The 4-methoxyphenyl analog’s superior DMSO solubility (25 mg/mL) makes it preferable for solution-phase synthesis .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety, enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving other functional groups intact. This facilitates stepwise peptide elongation in solid-phase synthesis . Unlike acid-labile groups (e.g., Boc), Fmoc is compatible with acid-sensitive side chains, making it ideal for synthesizing peptides with post-translational modifications.

Q. What are the standard protocols for synthesizing this compound?

The synthesis typically involves:

  • Step 1: Reacting 2-amino-2-(4-bromophenyl)acetic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) or dichloromethane (DCM).
  • Step 2: Using a base (e.g., sodium carbonate or triethylamine) to deprotonate the amino group, ensuring efficient Fmoc protection.
  • Step 3: Purification via flash chromatography or recrystallization, with yields averaging 70–85% .

Key Reaction Conditions:

ParameterOptimal Value
SolventDMF or DCM
BaseNa₂CO₃ or Et₃N
Temperature0–25°C
Reaction Time2–4 hours

Q. What analytical techniques confirm its purity and structural integrity?

  • HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%).
  • NMR Spectroscopy: ¹H/¹³C NMR confirms the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and bromophenyl moiety (δ 7.2–7.6 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 476.1) .

Advanced Research Questions

Q. How can synthesis yield be optimized when scaling reactions?

Yield optimization requires addressing:

  • Solvent Choice: DMF enhances solubility but may require post-reaction removal via precipitation in cold ether.
  • Base Equivalents: Excess base (>2 eq.) accelerates Fmoc-Cl activation but risks side reactions (e.g., hydrolysis).
  • Temperature Control: Maintaining 0–5°C during Fmoc-Cl addition minimizes epimerization .
  • Automation: Automated peptide synthesizers improve reproducibility in multi-step protocols .

Q. How does its stability under acidic conditions impact applications in peptide synthesis?

The Fmoc group is stable under acidic conditions (pH > 2), enabling compatibility with acid-labile resins (e.g., Wang resin). However, prolonged exposure to trifluoroacetic acid (TFA) during final deprotection can partially cleave the bromophenyl group, necessitating controlled reaction times (<2 hours) .

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

Discrepancies often arise from solvent effects or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Assigns overlapping proton signals, particularly in aromatic regions.
  • Deuterated Solvent Calibration: Ensures consistency in chemical shift reporting.
  • Cross-Validation: Comparing data with structurally analogous compounds (e.g., Fmoc-protected tyrosine derivatives) .

Q. What strategies enable site-selective modification of the bromophenyl group?

The bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups:

  • Pd Catalysis: Pd(PPh₃)₄ facilitates coupling with boronic acids, enabling aryl-aryl bond formation.
  • Protection Requirements: The Fmoc group remains intact under inert atmospheres (N₂/Ar) at 60–80°C .

Example Modification Pathway:

   Br → Pd-catalyzed coupling → R-B(OH)₂ → R = -COOH, -NH₂, -CF₃  

Data Contradiction Analysis

  • Reported Melting Points: Variations (e.g., 145–152°C) may stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) can identify polymorphs .
  • Biological Activity: Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) often relate to cell line-specific uptake mechanisms. Standardized protocols (e.g., MTT assay pH control) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
Reactant of Route 2
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2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

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